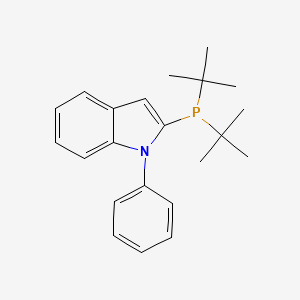

2-(DI-Tert-butylphosphino)-1-phenylindole

描述

Historical Development and Classification in Organophosphorus Chemistry

2-(Di-tert-butylphosphino)-1-phenylindole emerged as part of the broader evolution of organophosphorus ligands in the late 20th century. Its development parallels advancements in cross-coupling catalysis, where bulky, electron-rich phosphines became critical for stabilizing reactive palladium intermediates. The compound belongs to the class of monodentate phosphine ligands with a P(III) oxidation state , characterized by a tert-butyl-substituted phosphine group attached to an indole scaffold.

Organophosphorus chemistry shifted toward sterically hindered ligands in the 1990s to address challenges in activating aryl chlorides and improving catalytic turnover. This ligand’s design reflects principles from the electron-rich, bulky phosphine paradigm, which enhances oxidative addition kinetics while mitigating catalyst deactivation. Its classification as a heterocyclic phosphine distinguishes it from earlier biphenyl-based ligands like triphenylphosphine, offering improved stability and selectivity in demanding reactions.

Nomenclature, Synonyms, and Structural Designation

The compound’s systematic IUPAC name is 2-[bis(1,1-dimethylethyl)phosphanyl]-1-phenyl-1H-indole . Common synonyms include:

- cataCXium® PIntB (commercial designation)

- N-Phenyl-2-(di-tert-butylphosphino)indole

- Ditert-butyl-(1-phenylindol-2-yl)phosphane.

Structural features :

- Molecular formula : C₂₂H₂₈NP

- Molecular weight : 337.44 g/mol

- SMILES : CC(C)(C)P(C1=CN(C2=CC=CC=C2)C3=CC=CC=C13)C(C)(C)C

- InChIKey : HDZRDZCQFYUOHE-UHFFFAOYSA-N

The indole core provides a rigid π-conjugated backbone, while the di-tert-butylphosphino group introduces steric bulk (Tolman cone angle ≈ 182°) and strong electron-donating capacity.

| Property | Value |

|---|---|

| Crystal structure | Monoclinic, P2₁/c space group |

| Phosphorus hybridization | sp³ |

| Key bond lengths (Å) | P–C: 1.82–1.85; C–N: 1.38 |

Position Within the cataCXium® Ligand Family

As a member of the cataCXium® series developed by Solvias AG, this compound (PIntB) occupies a niche between:

- cataCXium A (diadamantylphosphine) – higher steric bulk

- cataCXium F (fluorene-based) – enhanced π-backbone conjugation.

Comparative ligand performance :

| Ligand | Tolman Cone Angle (°) | Electronic Parameter (cm⁻¹) | Preferred Substrates |

|---|---|---|---|

| PIntB | 182 | 2,065 | Sterically hindered aryl chlorides |

| cataCXium A | 212 | 2,048 | Electron-deficient arenes |

| XPhos | 165 | 2,098 | Aryl bromides |

PIntB excels in Suzuki-Miyaura couplings of ortho-substituted aryl chlorides, achieving turnover numbers (TON) >10,000 at 60°C. Its indole nitrogen participates in weak Pd–N interactions, stabilizing transition states during oxidative addition.

Significance in Contemporary Organometallic Chemistry

This ligand addresses three critical challenges in modern catalysis:

- Activation of inert substrates : Enables coupling of aryl chlor

属性

IUPAC Name |

ditert-butyl-(1-phenylindol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZRDZCQFYUOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457771 | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740815-37-6 | |

| Record name | 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740815-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DI-Tert-butylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with di-tert-butylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common method involves the use of a palladium catalyst to facilitate the coupling reaction between the indole and the phosphine ligand.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.

Substitution: Nucleophiles such as halides or amines can be employed in the presence of a suitable catalyst.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted indole derivatives.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

科学研究应用

Catalytic Applications

PIntB is primarily utilized as a ligand in several key catalytic processes:

-

Palladium-Catalyzed Cross-Coupling Reactions : PIntB is particularly effective in facilitating reactions such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The electron-donating ability of PIntB stabilizes the palladium center, enhancing reaction efficiency.

- Sonogashira Coupling : Involves the coupling of terminal alkynes with aryl or vinyl halides. PIntB's steric bulk assists in achieving higher selectivity and yields.

- Buchwald-Hartwig Amination : This reaction involves the coupling of amines with aryl halides to form anilines. PIntB's properties make it suitable for this transformation, providing improved rates and product yields.

Comparative Performance

The effectiveness of PIntB can be compared with other phosphine ligands commonly used in similar reactions. Below is a table summarizing some key ligands and their characteristics:

| Ligand Name | Steric Hindrance | Electronic Donation | Key Applications |

|---|---|---|---|

| 2-(Di-tert-butylphosphino)-1-phenylindole | High | Strong | Suzuki-Miyaura, Sonogashira |

| 2-(Dicyclohexylphosphino)-1-phenylindole | Moderate | Moderate | General palladium catalysis |

| 2-(Diphenylphosphino)-1-phenylindole | Low | Strong | Cross-coupling reactions |

Case Studies

Several studies have documented the successful application of PIntB in various catalytic systems:

- Palladium-Catalyzed Reactions : Research indicates that PIntB significantly improves the efficiency of palladium catalysts in both Suzuki and Sonogashira reactions. For instance, a study demonstrated that using PIntB resulted in higher yields compared to traditional phosphine ligands due to its optimal balance of sterics and electronics .

- Material Science Applications : Beyond organic synthesis, PIntB has been explored for its potential in material science, particularly in developing advanced polymers and nanomaterials through cross-coupling methodologies . This opens avenues for creating materials with tailored properties for specific applications.

- Pharmaceutical Chemistry : The versatility of PIntB has also been highlighted in pharmaceutical chemistry, where it aids in synthesizing complex organic molecules that serve as drug candidates . Its ability to facilitate efficient carbon-carbon bond formation is crucial for constructing intricate molecular architectures.

作用机制

The mechanism by which 2-(DI-Tert-butylphosphino)-1-phenylindole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole ring provides additional stability and electronic properties that enhance the overall reactivity of the compound.

相似化合物的比较

- 2-(DI-Tert-butylphosphino)biphenyl

- 2-(DI-Tert-butylphosphino)-2’,4’,6’-triisopropylbiphenyl

- 2-(DI-Tert-butylphosphino)-1,1’-biphenyl

Uniqueness: 2-(DI-Tert-butylphosphino)-1-phenylindole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

生物活性

2-(Di-Tert-butylphosphino)-1-phenylindole (CAS No. 740815-37-6) is a phosphine-containing compound that has garnered attention in various fields of research, including medicinal chemistry and biochemistry. Its unique structural features enable diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The biological effects of this compound are primarily mediated through its interactions with various enzymes and receptors. The phosphine moiety can act as a ligand for transition metal complexes, influencing catalytic activities in biological systems. Additionally, the indole structure may interact with biological macromolecules, affecting signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Several studies have reported on the enzyme-inhibitory properties of this compound. It has been shown to inhibit key enzymes involved in metabolic pathways, with potential applications in cancer therapy and metabolic disorders.

Table 1: Enzyme Inhibition Data

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and melanoma cells (B16F10).

Table 2: Cytotoxicity Assay Results

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer potential of this compound in MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls.

Case Study 2: Inhibition of Inflammatory Pathways

Research has shown that this compound inhibits COX-2 activity, reducing prostaglandin synthesis in inflammatory models. This suggests potential therapeutic applications in treating inflammatory diseases.

常见问题

Q. How can computational modeling complement experimental studies of this ligand?

- Methodological Answer : Density functional theory (DFT) calculations can:

- Predict metal-ligand bond angles/distances.

- Simulate steric maps (e.g., using SambVca software) to quantify buried volume (%Vbur).

- Validate mechanistic hypotheses (e.g., oxidative addition vs. transmetalation bottlenecks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。